molecular formula C19H16F2N4O2 B2949975 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021137-70-1

2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No. B2949975
CAS RN: 1021137-70-1
M. Wt: 370.36
InChI Key: WQDIYRSSLKZZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of a specific enzyme that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. In

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide involves the inhibition of a specific enzyme called cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 plays a crucial role in the regulation of cell cycle progression, and its overexpression is commonly observed in many types of cancer. By inhibiting CDK4/6, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide are primarily related to its inhibition of CDK4/6. This compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and other inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is its specificity towards CDK4/6. This compound has a high binding affinity towards CDK4/6 and does not affect other kinases, making it a promising therapeutic agent for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo. Additionally, the synthesis of this compound is challenging and requires expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide. One of the major directions is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to investigate the efficacy and safety of this compound in vivo, particularly in preclinical and clinical trials. Moreover, the potential applications of this compound in other diseases, such as autoimmune diseases and inflammation, should be explored further. Finally, the development of novel CDK4/6 inhibitors based on the structure of 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide could lead to the discovery of more potent and selective therapeutic agents for cancer and other diseases.

Synthesis Methods

The synthesis of 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide involves several steps that require expertise in organic chemistry. The synthesis begins with the reaction of 2,4-difluorobenzoyl chloride with 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propylamine in the presence of a base. This reaction produces the intermediate, which is then reacted with benzamide to obtain the final product. The synthesis of this compound is challenging, and it requires careful optimization of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide has shown promising results in various scientific research applications. One of the major applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific enzyme that is overexpressed in many cancer cells. This compound has also been found to have potential therapeutic applications in other diseases, such as autoimmune diseases, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2,4-difluoro-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-14-4-5-15(16(21)11-14)19(27)23-9-2-10-25-18(26)7-6-17(24-25)13-3-1-8-22-12-13/h1,3-8,11-12H,2,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDIYRSSLKZZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

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